molecular formula C8H7FO2 B2697740 7-Fluoro-2,3-dihydro-benzofuran-4-OL CAS No. 1232774-17-2

7-Fluoro-2,3-dihydro-benzofuran-4-OL

Cat. No. B2697740
CAS RN: 1232774-17-2
M. Wt: 154.14
InChI Key: AGQQMQCDEUJKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2,3-dihydro-benzofuran-4-OL is a chemical compound with the CAS Number: 1232774-17-2 . It has a molecular weight of 154.14 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 7-fluoro-2,3-dihydro-1-benzofuran-4-ol . Its InChI code is 1S/C8H7FO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,10H,3-4H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 154.14 .

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dihydro-benzofuran-4-OL involves its selective agonism of the serotonin 5-HT1A receptor. Activation of this receptor has been shown to produce anxiolytic, antidepressant, and antipsychotic effects. Additionally, this compound has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitter systems, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 7-Fluoro-2,3-dihydro-benzofuran-4-OL in lab experiments is its high potency and selectivity for the serotonin 5-HT1A receptor. This allows for precise manipulation of this receptor system without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-Fluoro-2,3-dihydro-benzofuran-4-OL. One potential direction is the development of more potent and selective agonists of the serotonin 5-HT1A receptor for therapeutic use. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various neurotransmitter systems. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 7-Fluoro-2,3-dihydro-benzofuran-4-OL involves several steps. The first step is the reaction of 2,3-dihydrobenzofuran with 2,2,2-trifluoroethyl chloroformate to form the corresponding carbonate intermediate. This intermediate is then reacted with lithium aluminum hydride to reduce the carbonyl group and form the alcohol product. Finally, the alcohol is treated with hydrochloric acid to remove the protecting group and obtain the final product, this compound.

Scientific Research Applications

7-Fluoro-2,3-dihydro-benzofuran-4-OL has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Alzheimer's disease. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.

properties

IUPAC Name

7-fluoro-2,3-dihydro-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-2,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQQMQCDEUJKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C21)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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